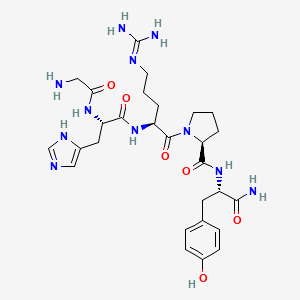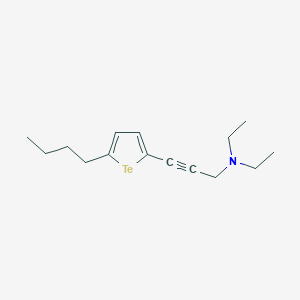
(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol is an organic compound with a unique structure that includes a benzylsulfanyl group attached to a hexanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol typically involves the reaction of a suitable precursor with benzyl mercaptan under controlled conditions. The reaction may require a catalyst to facilitate the formation of the benzylsulfanyl group. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(Methylsulfanyl)-3-methylhexan-1-ol: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
(3R)-3-(Phenylsulfanyl)-3-methylhexan-1-ol: Contains a phenylsulfanyl group, offering different chemical properties.
Uniqueness
(3R)-3-(Benzylsulfanyl)-3-methylhexan-1-ol is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
849440-16-0 |
|---|---|
Formule moléculaire |
C14H22OS |
Poids moléculaire |
238.39 g/mol |
Nom IUPAC |
(3R)-3-benzylsulfanyl-3-methylhexan-1-ol |
InChI |
InChI=1S/C14H22OS/c1-3-9-14(2,10-11-15)16-12-13-7-5-4-6-8-13/h4-8,15H,3,9-12H2,1-2H3/t14-/m1/s1 |
Clé InChI |
WZFLSXRVLNWUNP-CQSZACIVSA-N |
SMILES isomérique |
CCC[C@](C)(CCO)SCC1=CC=CC=C1 |
SMILES canonique |
CCCC(C)(CCO)SCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)



![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)


![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)


